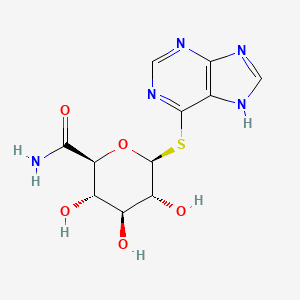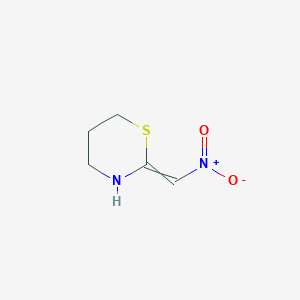
Nithiazine
概述
描述
Nithiazine is a nitromethylene neonicotinoid insecticide. It was first synthesized by Shell in the 1970s and is historically significant as the model molecule for neonicotinoids, a new family of pesticides . This compound is known for its selective toxicity to insects while being moderately toxic to mammals . Unlike many other insecticides, it does not act as an acetylcholinesterase inhibitor .
作用机制
Target of Action
Nithiazine, also known as Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine, primarily targets the nicotinic acetylcholine receptors (nAChRs) in both mammals and insects . These receptors play a crucial role in mediating the fast actions of the neurotransmitter acetylcholine .
Mode of Action
As an agonist of the nicotinic acetylcholine receptor, this compound affects the sodium/potassium (Na/K) ionophore in mammals and insects . The flow of Na and K ions through the channels in the neuronal postsynaptic membranes is controlled by nicotinic acetylcholine receptors . Acetylcholine opens and shuts these channels to preserve the dynamic ratio of intracellular to extracellular Na+ and K+ concentrations required for the postsynaptic neuron to start the signal .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the neurotransmission process. By acting as an agonist of the nicotinic acetylcholine receptor, this compound influences the flow of Na and K ions through the channels in the neuronal postsynaptic membranes . This action can lead to nerve stimulation at low concentrations and receptor blockage, paralysis, and death at higher concentrations .
Pharmacokinetics ADME Properties
It’s important to note that these properties play a crucial role in determining the bioavailability and overall effectiveness of a compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission processes. By affecting the Na/K ionophore in mammals and insects, this compound can lead to nerve stimulation at low concentrations and receptor blockage, paralysis, and death at higher concentrations .
Action Environment
this compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the nitromethylene chromophore of this compound makes it particularly unstable under sunlight . Insecticidal action is lost after direct irradiation, and a combination of more than 40 breakdown products is formed . Furthermore, this compound has been found to be ubiquitous in the environment, drinking water, and food, with low-level exposure commonly documented .
生化分析
Biochemical Properties
Nithiazine plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors. These receptors control the flow of sodium and potassium ions through neuronal postsynaptic membranes. The interaction of this compound with these receptors leads to the opening and closing of ion channels, which is essential for maintaining the dynamic ratio of intracellular to extracellular sodium and potassium concentrations . This interaction is highly selective due to structural differences between insect and vertebrate receptors.
Cellular Effects
This compound influences various types of cells and cellular processes by targeting nicotinic acetylcholine receptors. This interaction affects cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound disrupts normal neural function, leading to paralysis and death. In mammals, the effects are less pronounced due to differences in receptor structure .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to nicotinic acetylcholine receptors. This binding interaction leads to the opening of ion channels, allowing sodium and potassium ions to flow through. This disrupts the normal ion balance within the cell, leading to neural dysfunction in insects . The nitromethylene chromophore of this compound makes it particularly unstable under sunlight, leading to rapid degradation and loss of insecticidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its instability and rapid degradation under sunlight. The half-life of this compound on leaves is approximately 30 minutes, after which it breaks down into more than 40 different products . Long-term effects on cellular function are limited due to this rapid degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively targets insect nicotinic acetylcholine receptors, leading to paralysis and death. At high doses, this compound can have toxic effects on non-target organisms, including mammals . Threshold effects and adverse reactions are observed at higher concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 monooxygenases, carboxylesterases, and glutathione S-transferases. These enzymes play a role in the detoxification and breakdown of this compound, affecting its overall efficacy and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function, particularly in targeting nicotinic acetylcholine receptors in neuronal cells .
准备方法
Nithiazine can be synthesized through a reaction involving nitromethane, formaldehyde, and thiazolidine . The reaction typically involves the following steps:
Formation of the nitromethylene intermediate: Nitromethane reacts with formaldehyde to form a nitromethylene intermediate.
Cyclization: The intermediate then undergoes cyclization with thiazolidine to form this compound.
Industrial production methods for this compound are not widely documented due to its limited commercial use. the synthesis generally follows the laboratory preparation methods with optimization for larger scale production.
化学反应分析
Nithiazine undergoes several types of chemical reactions:
Photodegradation: This compound is highly unstable under sunlight due to its nitromethylene chromophore, leading to rapid degradation and formation of various breakdown products.
Hydrolysis: It also degrades under hydrolytic conditions, forming nitrile, nitroso, and oxime derivatives.
Substitution Reactions: This compound can react with malononitrile or ethyl cyanoacetate and benzaldehyde to form novel analogues.
Common reagents used in these reactions include nitromethane, formaldehyde, thiazolidine, malononitrile, and benzaldehyde. The major products formed from these reactions are various analogues of this compound with modified structures and properties.
科学研究应用
Nithiazine has been primarily studied for its insecticidal properties. It serves as a model compound for the development of other neonicotinoid insecticides . Its selective toxicity to insects makes it a valuable tool in studying insect neurobiology and the mechanisms of insecticide action. Additionally, this compound and its analogues have been explored for their potential use in controlling agricultural pests .
相似化合物的比较
Nithiazine is part of the neonicotinoid family of insecticides, which includes compounds such as imidacloprid, acetamiprid, clothianidin, dinotefuran, nitenpyram, thiacloprid, and thiamethoxam . Compared to these compounds, this compound has greater activity against certain insect species but is less stable under environmental conditions . Its rapid degradation under sunlight and hydrolytic conditions limits its practical use in agricultural settings .
Similar Compounds
Imidacloprid: Widely used neonicotinoid with high stability and broad-spectrum insecticidal activity.
Acetamiprid: Known for its effectiveness against a variety of pests and lower toxicity to mammals.
Clothianidin: Highly effective against soil-dwelling and foliar-feeding insects.
Dinotefuran: Noted for its rapid action and effectiveness against resistant insect populations.
Nitenpyram: Used in veterinary medicine for controlling fleas on pets.
Thiacloprid: Effective against sucking and chewing insects.
Thiamethoxam: Known for its systemic properties and long-lasting effects.
This compound’s uniqueness lies in its role as the prototype for neonicotinoid insecticides and its specific mode of action on insect nicotinic acetylcholine receptors .
属性
CAS 编号 |
58842-20-9 |
|---|---|
分子式 |
C5H8N2O2S |
分子量 |
160.20 g/mol |
IUPAC 名称 |
(2Z)-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C5H8N2O2S/c8-7(9)4-5-6-2-1-3-10-5/h4,6H,1-3H2/b5-4- |
InChI 键 |
LZTIMERBDGGAJD-PLNGDYQASA-N |
SMILES |
C1CNC(=C[N+](=O)[O-])SC1 |
手性 SMILES |
C1CN/C(=C/[N+](=O)[O-])/SC1 |
规范 SMILES |
C1CNC(=C[N+](=O)[O-])SC1 |
Pictograms |
Irritant |
同义词 |
LS-192830 nithiazine SD 35651 SD 35651, (E)-isomer SD-35651 SKI-71 tetrahydro-2-(nitromethylene)-2H-1,3-thiazine WL-35651 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
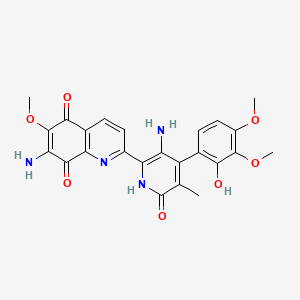


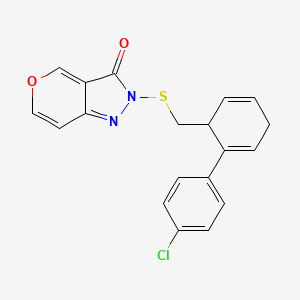
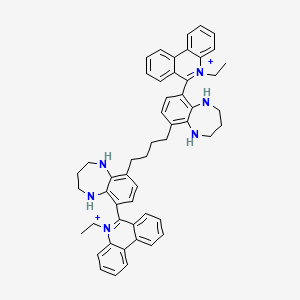

![(4-{[2-Hydroxy-3-(2-nitro-1h-imidazol-1-yl)propyl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl](/img/structure/B1210796.png)
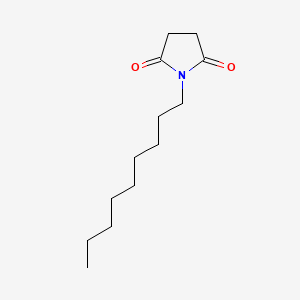
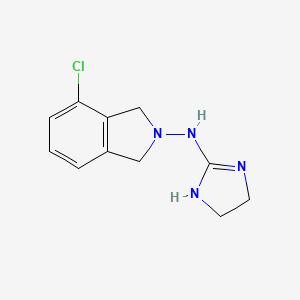
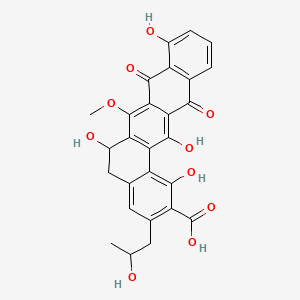
![5-(2-fluoroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1210803.png)

